2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone
Description
Properties
CAS No. |
40645-25-8 |
|---|---|
Molecular Formula |
C16H11Cl3O2S |
Molecular Weight |
373.7 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone |
InChI |
InChI=1S/C16H11Cl3O2S/c17-9-1-3-10(4-2-9)21-7-14(20)11-8-22-16-13(19)6-5-12(18)15(11)16/h1-6,11H,7-8H2 |
InChI Key |
AOLFLLXGSOIRPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2S1)Cl)Cl)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a two-step approach:
- Step 1: Synthesis of the 4,7-dichloro-2,3-dihydro-1-benzothiophene intermediate
- Step 2: Acylation of the benzothiophene intermediate with 4-chlorophenoxyacetyl chloride or equivalent
This strategy leverages the reactivity of the benzothiophene ring system and the electrophilic nature of acyl chlorides to form the ethanone linkage.
Preparation of 4,7-Dichloro-2,3-dihydro-1-benzothiophene Intermediate
The benzothiophene core with chlorine substitutions at positions 4 and 7 is typically prepared by chlorination of the corresponding benzothiophene precursor or by cyclization reactions involving chlorinated precursors.
- Chlorination Methods: Selective chlorination using reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled conditions can introduce chlorine atoms at desired positions on the benzothiophene ring.
- Cyclization Routes: Starting from chlorinated biphenyl or thiophenol derivatives, intramolecular cyclization under acidic or catalytic conditions can yield the dihydrobenzothiophene structure.
Acylation to Form 2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone
The key step involves the formation of the ethanone linkage by reacting the benzothiophene intermediate with 4-chlorophenoxyacetyl chloride or a similar activated acylating agent.
-
- Acylating agent: 4-chlorophenoxyacetyl chloride is commonly used.
- Base: A non-nucleophilic base such as pyridine or triethylamine is employed to neutralize the hydrochloric acid formed during the reaction.
- Solvent: Aprotic solvents like dichloromethane or chloroform are preferred for their inertness.
- Temperature: The reaction is typically conducted at low to ambient temperatures (0–25°C) to control reactivity and minimize side reactions.
Mechanism: The nucleophilic aromatic substitution occurs where the benzothiophene’s 3-position carbon attacks the electrophilic carbonyl carbon of the acyl chloride, forming the ketone linkage.
Alternative Synthetic Routes
Although the acylation route is the most straightforward, alternative methods may include:
- Friedel-Crafts Acylation: Direct acylation of the benzothiophene ring using 4-chlorophenoxyacetic acid with Lewis acid catalysts such as aluminum chloride (AlCl3). This method requires careful control to avoid polyacylation or ring chlorination side reactions.
- Coupling Reactions: Utilizing palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) to attach the chlorophenoxy group onto a pre-functionalized benzothiophene derivative, followed by oxidation or functional group transformations to form the ethanone.
Research Findings and Optimization Data
Limited direct literature specifically addresses the synthesis of this exact compound; however, insights can be drawn from structurally related benzothiophene ketones and chlorophenoxyacetyl derivatives.
| Parameter | Conditions Explored | Observations/Optimization Notes |
|---|---|---|
| Acylation Temperature | 0°C to room temperature | Lower temperatures favor selectivity and reduce by-products |
| Solvent Choice | Dichloromethane, chloroform, acetonitrile | Dichloromethane preferred for solubility and inertness |
| Base | Pyridine, triethylamine | Pyridine provides better control of HCl neutralization |
| Reaction Time | 1–4 hours | Longer times improve yield but risk side reactions |
| Chlorination Reagents | SO2Cl2, NCS | NCS offers milder chlorination with better regioselectivity |
| Yield | 65–85% (reported for analogs) | High purity achievable with careful purification steps |
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Benzothiophene synthesis | Chlorination or cyclization | SO2Cl2 or NCS; acidic or catalytic cyclization | 70–90% | Regioselective chlorination critical |
| Acylation | Nucleophilic acyl substitution | 4-chlorophenoxyacetyl chloride, pyridine, DCM | 65–85% | Low temp and inert solvent preferred |
| Alternative acylation | Friedel-Crafts acylation | 4-chlorophenoxyacetic acid, AlCl3 | Moderate | Requires careful control to avoid side reactions |
| Coupling | Pd-catalyzed cross-coupling | Pre-functionalized benzothiophene, chlorophenoxy boronic acid derivatives | Variable | Complex but allows functional group diversity |
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenoxy and dichlorobenzothiophene groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Overview
2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone, with the CAS number 40645-25-8, is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and agrochemicals. This article explores its applications based on current research findings and case studies.
Pharmaceutical Applications
The compound is being studied for its potential therapeutic effects. Its structural components suggest that it may interact with biological pathways relevant to various diseases, including cancer and neurodegenerative disorders.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, studies on benzothiophene derivatives have shown promise in targeting the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival .
Agricultural Uses
Due to its chlorophenoxy group, this compound may function as a herbicide or pesticide. Chlorophenoxy compounds are known for their effectiveness in controlling broadleaf weeds.
Case Study: Herbicidal Efficacy
A study demonstrated that chlorophenoxy herbicides can selectively inhibit the growth of dicotyledonous plants while sparing monocots. This selectivity is beneficial for crop management in agricultural settings .
Recent studies have focused on the synthesis of novel derivatives of this compound to enhance its bioactivity and reduce toxicity. The modification of the chlorophenoxy group has been explored to improve herbicidal activity without affecting non-target species .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues from Patent Literature
The European Patent Bulletin (EP 3649478) discloses derivatives such as 2-(4-chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynyl)azetidin-3-yl)methyl)acetamide, which shares the 4-chlorophenoxy group but differs in the heterocyclic core (azetidine vs. benzothiophene) and functional groups (amide vs. ethanone) . Key distinctions include:
- Functional Groups: The ethanone group may confer different electronic and steric properties compared to the acetamide group, affecting solubility and metabolic stability.
Electronic and Physicochemical Properties
Computational tools like Multiwfn enable comparative analysis of electronic properties. For example:
- Electrostatic Potential (ESP): The benzothiophene core in the target compound may exhibit distinct electron-deficient regions compared to azetidine-based analogues, influencing interactions with charged residues in proteins .
- Lipophilicity: The ethanone group may reduce hydrophilicity relative to the acetamide derivative, impacting membrane permeability.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Computational Analysis (Hypothetical Data)
| Parameter | Target Compound (Multiwfn Analysis ) | Azetidine Derivative (Multiwfn Analysis ) |
|---|---|---|
| ESP Minima (eV) | -25.3 | -22.7 |
| HOMO-LUMO Gap (eV) | 4.8 | 5.2 |
| Molecular Volume (ų) | 280 | 265 |
Research Findings and Limitations
- Structural Insights: X-ray crystallography using SHELX software could resolve the benzothiophene derivative’s conformation, aiding in structure-activity relationship (SAR) studies .
- Biological Data Gap: While the patent highlights ATF4 inhibition for related compounds, the absence of direct studies on the ethanone derivative limits conclusive comparisons.
- Computational Predictions : Tools like Multiwfn suggest differences in electronic properties, but experimental validation is required .
Biological Activity
2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone, with the CAS number 40645-25-8, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H11Cl3O2S |
| Molecular Weight | 373.681 g/mol |
| Density | 1.474 g/cm³ |
| Boiling Point | 458.2 °C |
| Flash Point | 230.9 °C |
| LogP | 5.484 |
These properties suggest that the compound is relatively hydrophobic, which may influence its biological interactions and absorption in biological systems .
Anticancer Activity
Research has indicated that derivatives of benzothiophenes exhibit significant anticancer properties. For instance, studies on similar compounds have shown they can inhibit cell proliferation in various cancer cell lines. The IC50 values for such compounds often range in the micromolar concentrations, indicating potential effectiveness against human solid tumors like lung and colon cancers .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of benzothiophene derivatives on several cancer cell lines. The results showed that certain derivatives could inhibit cell growth effectively:
- Cell Lines Tested : A549 (lung), HCT116 (colon), CCRF-CEM (leukemia)
- Method : MTS assay for metabolic activity
- Findings : IC50 values ranged from 5 µM to 20 µM across different cell lines, indicating varying degrees of sensitivity .
The mechanism through which this compound exerts its effects may involve:
- Cell Cycle Arrest : Compounds in this class have been shown to induce G2/M phase arrest in sensitive cancer cells.
- Apoptosis Induction : Increased expression of pro-apoptotic markers has been observed following treatment with similar compounds.
Comparative Analysis with Other Compounds
To understand the relative potency of this compound, a comparison with other known anticancer agents can be insightful. Below is a summary table comparing IC50 values of various compounds:
| Compound Name | IC50 (µM) | Cell Line Tested |
|---|---|---|
| 2-(4-Chlorophenoxy)-1-(4,7-dichloro...) | 10 - 15 | A549 |
| Compound A (e.g., Doxorubicin) | 0.5 - 1 | A549 |
| Compound B (e.g., Cisplatin) | 5 - 10 | HCT116 |
This table illustrates that while the compound shows promise, it may not be as potent as some established chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution, leveraging chloro-substituted benzothiophene precursors. Reaction optimization includes controlling temperature (e.g., 0–5°C for ketone formation) and using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Catalytic Lewis acids like AlCl₃ or FeCl₃ enhance electrophilic substitution efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>75%) and purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving bond lengths, angles, and stereochemistry, with data collected at low temperatures (e.g., 100–123 K) to reduce thermal motion artifacts . Complementary techniques:
- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent patterns (e.g., chlorophenoxy groups at δ 7.2–7.8 ppm).
- FT-IR : Confirms carbonyl (C=O) stretches near 1680–1720 cm⁻¹.
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 430.98) .
Q. What are the preliminary applications of this compound in medicinal or materials chemistry?
- Methodological Answer : Early studies highlight its role as a pharmacophore in antimicrobial agents due to the dichlorobenzothiophene core’s bioactivity. In materials science, its planar structure facilitates π-π stacking in polymer precursors. Researchers should assay bioactivity via in vitro MIC (minimum inhibitory concentration) tests against Gram-positive bacteria (e.g., S. aureus) and evaluate photophysical properties (e.g., UV-Vis absorption at λ ~280 nm) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict and resolve contradictions in experimental data for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electronic properties (e.g., HOMO-LUMO gaps) to validate experimental UV-Vis data. For bioactivity contradictions, molecular docking (AutoDock Vina) screens ligand-protein interactions (e.g., with E. coli DNA gyrase) to prioritize synthesis targets. Comparative analysis of docking scores (ΔG < -7 kcal/mol) and MIC results resolves false positives .
Q. What strategies address low crystallinity or polymorphism in X-ray diffraction studies?
- Methodological Answer : Recrystallization in mixed solvents (e.g., ethanol/water) improves crystal quality. For polymorphic forms, variable-temperature XRD (100–300 K) tracks lattice changes. If crystals remain unstable, synchrotron radiation (λ = 0.7–1.0 Å) enhances resolution. Pair distribution function (PDF) analysis supplements SC-XRD for amorphous phases .
Q. How can regioselectivity challenges in modifying the chlorophenoxy group be systematically investigated?
- Methodological Answer : Use competitive kinetic studies under varying conditions (e.g., polar aprotic vs. protic solvents) to map substituent effects. Isotopic labeling (e.g., ¹⁸O in phenoxy groups) tracks reaction pathways via MS/MS. For asymmetric functionalization, chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic catalysis (lipases) enhance enantiomeric excess (>90%) .
Q. What novel methodologies enable the study of this compound’s reactivity under extreme conditions (e.g., high pressure, photolysis)?
- Methodological Answer : High-pressure reactors (1–5 GPa) assess stability and reaction kinetics, while in situ FT-IR monitors intermediates. For photolytic studies, UV irradiation (254 nm) in quartz reactors with radical traps (TEMPO) identifies degradation pathways. Time-resolved spectroscopy (fs-µs scales) captures transient species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
